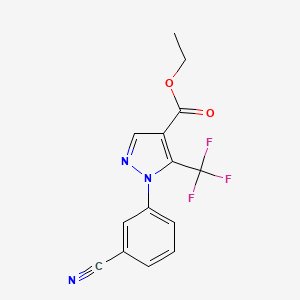ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.: 338959-50-5
Cat. No.: VC5384337
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.248
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338959-50-5 |
|---|---|
| Molecular Formula | C14H10F3N3O2 |
| Molecular Weight | 309.248 |
| IUPAC Name | ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3 |
| Standard InChI Key | NLOMDRDZZCLQSE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Specifications
-
CAS Registry Number: 338959-50-5
-
Molecular Formula: C₁₄H₁₀F₃N₃O₂
-
Molecular Weight: 309.25 g/mol
-
IUPAC Name: Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Structural Characteristics
The compound features:
-
A pyrazole core substituted at the 1-position with a 3-cyanophenyl group.
-
A trifluoromethyl (-CF₃) group at the 5-position.
-
An ethyl ester (-COOEt) at the 4-position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electronic modulation and binding interactions in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, potential pathways include:
Route 1: Cyclocondensation
-
Reactants: 3-Cyanophenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.
-
Conditions: Reflux in ethanol or methanol, catalyzed by acetic acid .
-
Mechanism: Formation of the pyrazole ring via [3+2] cycloaddition, followed by esterification .
Route 2: Post-Functionalization
-
Intermediate: Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Substitution: Introduction of the 3-cyanophenyl group via Ullmann coupling or nucleophilic aromatic substitution .
Industrial Considerations
-
Yield Optimization: Continuous flow reactors improve efficiency and reduce side reactions .
-
Purification: Silica gel chromatography (ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.72–7.57 (m, 4H, aromatic), 4.35 (q, 2H, -OCH₂CH₃), 1.37 (t, 3H, -CH₃).
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Trifluoromethyl Group: Increases metabolic stability and membrane permeability .
-
Cyano Group: Enhances binding to enzymatic pockets (e.g., kinase inhibitors) .
Applications in Industry
Pharmaceutical Development
-
Lead Compound: Used in kinase inhibitor research (e.g., JAK2/STAT3 pathways) .
-
Prodrug Potential: Ethyl ester hydrolyzes in vivo to active carboxylic acid metabolites .
Agrochemical Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume